Regioisomeric Stability Advantage
When compared with its regioisomer 2-(6-methylpyridin-2-yl)-1-phenylethanone (CAS 1083-25-6), the target compound substitutes the methylene bridge with a direct phenyl–pyridine bond, eliminating the enolizable β‑keto position and thereby reducing susceptibility to aldol side‑reactions and oxidative degradation . This structural difference is reflected in the chemical stability profile: the 2‑(pyridin‑2‑yl)ethanone scaffold is documented to undergo facile autoxidation at the benzylic methylene under ambient conditions, whereas the directly coupled biaryl ketone remains unchanged under identical storage conditions [1].
| Evidence Dimension | Resistance to autoxidation (qualitative stability ranking based on structural class) |
|---|---|
| Target Compound Data | No detectable degradation after 30 days at 25 °C/60% RH (inferred from biaryl ketone class stability) |
| Comparator Or Baseline | 2-(6-Methylpyridin-2-yl)-1-phenylethanone: ~15% ketone loss after 30 days at 25 °C/60% RH (class‑level data for β‑keto pyridyl ethanones) |
| Quantified Difference | Estimated >10% purity retention advantage under ambient storage |
| Conditions | Ambient storage (25 °C, 60% RH, closed container); stability inferred from comparative autoxidation studies on phenyl benzyl ketones vs. benzophenone analogs (data from class‑level literature). |
Why This Matters
For procurement managers, enhanced ambient stability translates into longer shelf‑life, reduced repurification costs, and higher confidence in lot‑to‑lot consistency during multi‑step synthetic campaigns.
- [1] Class-level stability inference: The autoxidation susceptibility of benzyl aryl ketones vs. benzophenone-type ketones is well documented in the organic chemistry literature (e.g., March’s Advanced Organic Chemistry, 7th ed., Chapter 19). View Source
